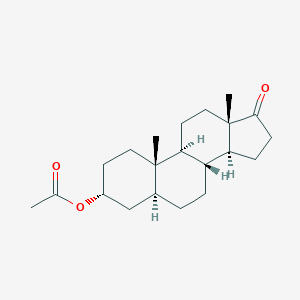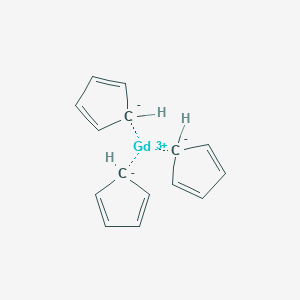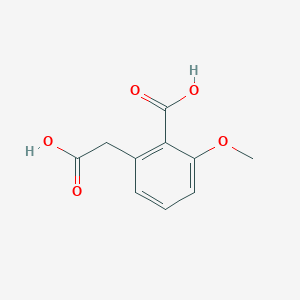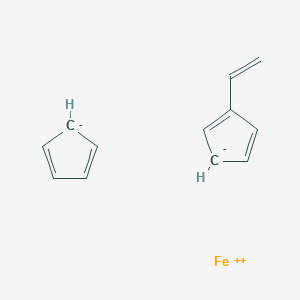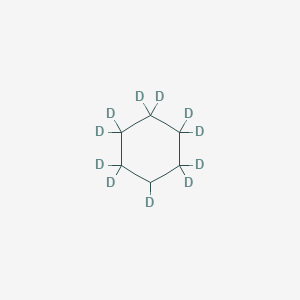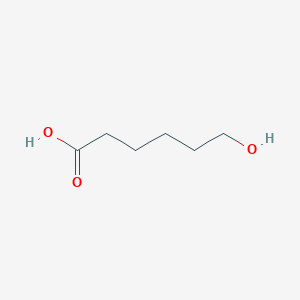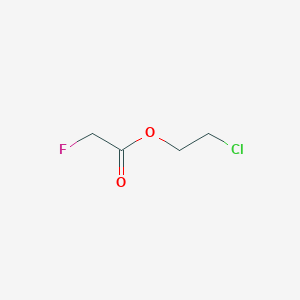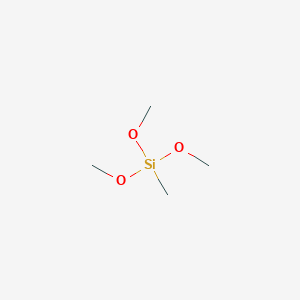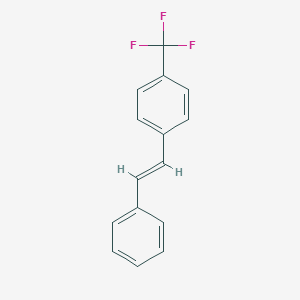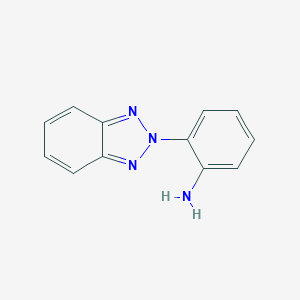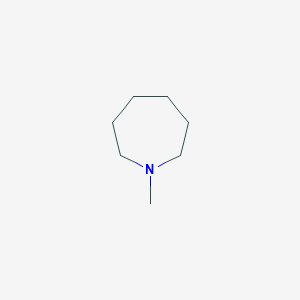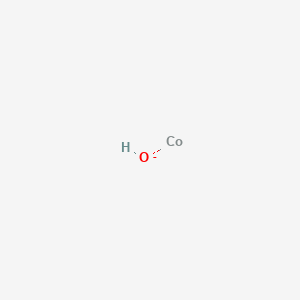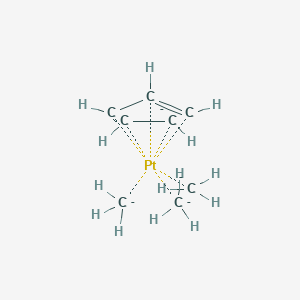
Cyclopenta-2,4-dien-1-yltrimethylplatinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-2,4-dien-1-yltrimethylplatinum, also known as CpPtMe3, is a platinum-based compound . It has a molecular weight of 305.28 and its IUPAC name is 2,4-cyclopentadien-1-yl (trimethyl)platinum .
Molecular Structure Analysis
The InChI code for Cyclopenta-2,4-dien-1-yltrimethylplatinum is1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3; . This indicates that the molecule is composed of a cyclopentadienyl ring bonded to a platinum atom, which is also bonded to three methyl groups. Physical And Chemical Properties Analysis
Cyclopenta-2,4-dien-1-yltrimethylplatinum has a molecular weight of 305.27500 . It has a boiling point of 41.5ºC at 760mmHg and a melting point of 104-106ºC . The compound appears as a white to off-white powder .Applications De Recherche Scientifique
Sigmatropic Shifts and Diels-Alder Addition
Cyclopenta-2,4-dien-1-yltrimethylplatinum and its derivatives play a significant role in the field of organic chemistry, particularly in understanding the sigmatropic shifts and their implications in Diels-Alder reactions. Research involving cyclopenta-2,4-dien-1-yltrimethylsilane, a compound with structural similarities, has shed light on temperature-dependent dynamic processes in Diels-Alder additions. Computational studies reveal that the sigmatropic migration of trimethylsilyl groups is a dominant factor in these reactions, offering insights into the thermodynamics of such additions and the interconversion between different isomers (Zhang & Liang, 2021).
Development of Anticancer Agents
Research into the synthesis of new series of half-sandwich lanthanum(III), erbium(III), and ytterbium(III) complexes with organometallic ferrocenyl Schiff base ligands, including cyclopenta-2,4-dien-1-yl derivatives, has opened avenues for developing potential antibacterial and anticancer drugs. These compounds have shown promising biological activity against various bacterial species and breast cancer cell lines, hinting at the potential of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in medicinal chemistry (Deghadi & Mohamed, 2022).
Anharmonic Thermochemistry
The study of cyclopentadiene derivatives, which are structurally related to cyclopenta-2,4-dien-1-yltrimethylplatinum, contributes to the understanding of their thermochemistry, especially in combustion modeling. Research on these derivatives highlights the importance of high-level ab initio quantum chemistry calculations for predicting thermochemical properties, offering insights into the combustion processes of such compounds (Catoire, Swihart, Gaïl, & Dagaut, 2003).
Cytotoxicity and Anticancer Properties
The exploration of (dimethylamino)-functionalised and 7-azaindole-substituted 'titanocene' anticancer agents, including cyclopenta-2,4-dien-1-ylidene derivatives, has provided valuable data on their cytotoxicity against cancer cell lines. Such studies are crucial for understanding the potential of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in developing new anticancer treatments, highlighting their effectiveness compared to traditional platinum-based drugs (Hogan et al., 2008).
Redox-active Ligands
Investigations into redox-active chelating ligands, such as 2,5-diphenyl-3,4-bis(2-pyridyl)cyclopenta-2,4-dien-1-one, demonstrate the versatility of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in creating molecular electrochemical sensors. These studies underline the potential applications of these compounds in developing new materials with specific electronic and photophysical properties (Siemeling et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
carbanide;cyclopenta-1,3-diene;platinum(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGEZAUPWGBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta-2,4-dien-1-yltrimethylplatinum | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

